molecular formula C17H23N5OS B6758919 N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ylmethyl)-2-(1,3-thiazol-2-yl)piperidine-1-carboxamide

N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ylmethyl)-2-(1,3-thiazol-2-yl)piperidine-1-carboxamide

Cat. No.: B6758919
M. Wt: 345.5 g/mol
InChI Key: BGCXCAGTKKPOEQ-UHFFFAOYSA-N
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Description

N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ylmethyl)-2-(1,3-thiazol-2-yl)piperidine-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines an imidazo[1,2-a]pyridine ring, a thiazole ring, and a piperidine ring, making it a subject of interest for researchers exploring new chemical entities with diverse biological activities.

Properties

IUPAC Name

N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ylmethyl)-2-(1,3-thiazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5OS/c23-17(20-12-13-4-3-8-21-10-6-18-15(13)21)22-9-2-1-5-14(22)16-19-7-11-24-16/h6-7,10-11,13-14H,1-5,8-9,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCXCAGTKKPOEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=NC=CS2)C(=O)NCC3CCCN4C3=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ylmethyl)-2-(1,3-thiazol-2-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the thiazole ring and the piperidine moiety. Key steps may include:

    Cyclization Reactions: Formation of the imidazo[1,2-a]pyridine ring through cyclization of appropriate precursors.

    Thiazole Ring Formation: Introduction of the thiazole ring via condensation reactions.

    Piperidine Ring Attachment: Coupling of the piperidine ring to the imidazo[1,2-a]pyridine-thiazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ylmethyl)-2-(1,3-thiazol-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic reagents depending on the nature of the substituent being introduced.

Major Products

The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ylmethyl)-2-(1,3-thiazol-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Modulating Receptors: Altering receptor function to influence cellular responses.

    Interfering with Signaling Pathways: Disrupting or enhancing specific signaling cascades.

Comparison with Similar Compounds

N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ylmethyl)-2-(1,3-thiazol-2-yl)piperidine-1-carboxamide can be compared with other compounds that have similar structural features or biological activities. Some similar compounds include:

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